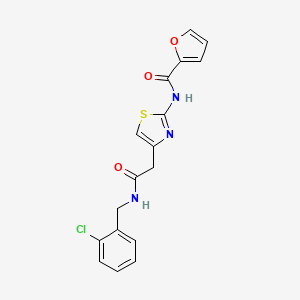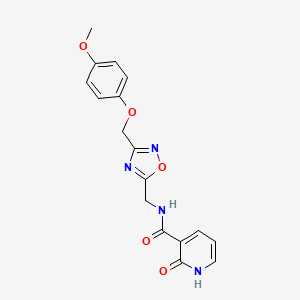
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methoxy group, an oxadiazole ring, and a dihydropyridine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through nucleophilic substitution reactions or amidation reactions .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The oxadiazole ring, for example, is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. Unfortunately, this information is not available for this compound .Aplicaciones Científicas De Investigación
Antidiabetic Screening
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is part of a broader class of compounds with potential therapeutic applications. A study focusing on dihydropyrimidine derivatives, similar in structural complexity, highlighted their synthesis and evaluation for in vitro antidiabetic activity. These compounds were assessed using the α-amylase inhibition assay, which is pivotal for discovering new antidiabetic agents due to its relevance in regulating blood sugar levels. The specific compound falls within this research context, exploring novel therapeutic strategies for diabetes management (Lalpara et al., 2021).
Cancer Research
The synthesis and evaluation of dihydropyridine derivatives, including those structurally related to this compound, have been explored for their potential applications in cancer research. These compounds are part of a study that aimed to design and synthesize novel chemotherapeutic agents. The focus was on creating derivatives with enhanced cytotoxic and antimicrobial activities, demonstrating the compound's relevance in developing new treatments for cancer (Kaya et al., 2017).
Material Science
In the realm of material science, the compound's structural motifs are related to research into hyperbranched aromatic polyamides. These studies delve into the synthesis and properties of polymers, showcasing the potential utility of such compounds in creating new materials with specific mechanical and chemical properties. This research underscores the versatility of dihydropyridine derivatives, not only in medicinal chemistry but also in the development of innovative materials (Yang et al., 1999).
Mecanismo De Acción
Target of Action
Similar compounds have been associated with the activation ofPeroxisome Proliferator-Activated Receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes .
Mode of Action
This binding influences the transcription of various genes, including those involved in lipid metabolism, inflammation, and cell proliferation .
Biochemical Pathways
The activation of PPARs affects several biochemical pathways. For instance, PPARα activation is known to increase β-oxidation of fatty acids and reduce blood lipid levels, such as low-density lipoprotein (LDL) cholesterol and very low-density lipoprotein (VLDL) cholesterol . It also increases high-density lipoprotein (HDL) cholesterol and suppresses the expression of VCAM-1, a cell adhesion factor in blood vessels .
Result of Action
The activation of PPARs by compounds like this one can have several molecular and cellular effects. For example, the increase in β-oxidation of fatty acids can lead to a decrease in the blood triglyceride level in mammals . The reduction in blood lipids and the increase in HDL cholesterol can potentially lead to a decrease in the risk of cardiovascular diseases .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5/c1-24-11-4-6-12(7-5-11)25-10-14-20-15(26-21-14)9-19-17(23)13-3-2-8-18-16(13)22/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMYNGWLLZKMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)
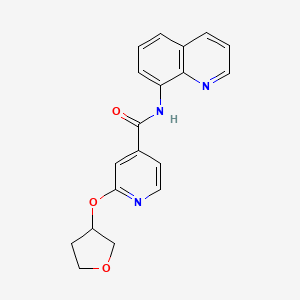
![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)
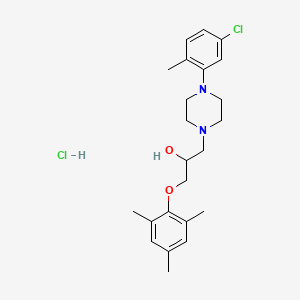


![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)
![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)
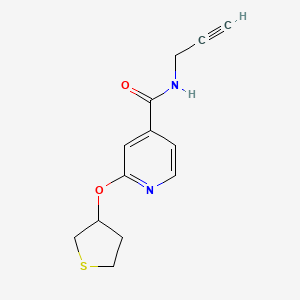
![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)

![7-butyl-N-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3014996.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)
